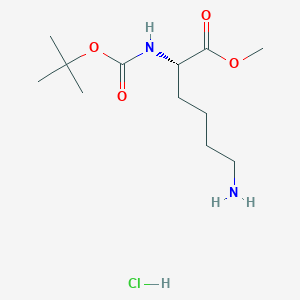

Boc-Lys-OMe HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQENKCQXPGJG-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Regioselectivity of Lysine Protection

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Protected L-Lysine Methyl Ester Hydrochloride

In the landscape of peptide synthesis and pharmaceutical development, orthogonally protected amino acids are indispensable building blocks. L-lysine, with its two primary amino groups (α and ε), presents a unique synthetic challenge: achieving regioselective protection to enable controlled, stepwise peptide chain elongation or specific side-chain modifications. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.

This guide focuses on Boc-Lys-OMe·HCl , a designation that most commonly refers to two distinct isomers, each with critical and differing applications:

-

Nε-Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe·HCl): This is a vital intermediate for solid-phase peptide synthesis (SPPS).[][2] The Boc group selectively shields the side-chain ε-amino group, leaving the α-amino group free (as a hydrochloride salt) for peptide bond formation.[]

-

Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl): In this isomer, the Boc group protects the α-amino group.[3][][5] This derivative is useful when the ε-amino group is intended for conjugation, labeling, or modification while the peptide backbone is manipulated separately.[2]

This document provides a comprehensive examination of the synthesis and purification strategies for both isomers, with a primary focus on the more synthetically complex and widely utilized Nε derivative. We will explore the underlying chemical principles that govern these protocols, offering not just a series of steps, but a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Nε-Boc-L-lysine methyl ester hydrochloride

Strategic Overview: The Challenge of the Epsilon Amino Group

Direct Boc protection of L-lysine methyl ester hydrochloride would yield a mixture of Nα-protected, Nε-protected, and Nα,Nε-di-protected products due to the similar nucleophilicity of the two amino groups. To achieve selective Nε-acylation, a transient protection strategy for the α-amino and α-carboxyl groups is required. The most robust and scalable method involves the formation of a copper(II) chelate complex. The Cu²⁺ ion selectively coordinates with the α-amino and carboxyl groups, effectively blocking them from reacting with the Boc-anhydride and leaving the ε-amino group as the sole site for acylation.

Experimental Workflow: Copper Chelate Strategy

Caption: Workflow for Nε-Boc protection via copper(II) chelation.

Detailed Experimental Protocol

This protocol synthesizes insights from established large-scale synthesis methodologies.[6]

Reagents & Materials

| Reagent | Formula | M.W. | Molarity/Equivalents |

| L-Lysine hydrochloride | C₆H₁₅ClN₂O₂ | 182.65 | 1.0 eq |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.5 eq |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~2.0 eq |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.3 eq |

| Thionyl Chloride | SOCl₂ | 118.97 | - |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Solvent |

| Acetone | C₃H₆O | 58.08 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent |

| Hydrochloric Acid (1M) | HCl | 36.46 | For pH adjustment |

Step 1: Formation of the Lysine-Copper Complex

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve L-lysine hydrochloride (1.0 eq) in 2M aqueous sodium bicarbonate (approx. 2.0 eq in water).

-

To this stirred solution, add a solution of copper(II) sulfate pentahydrate (0.5 eq) in water. A deep blue color indicates the formation of the bis(L-lysinato)copper(II) complex.

-

Causality Insight: The 2:1 ligand-to-metal stoichiometry arises from lysine acting as a bidentate ligand, coordinating with the copper ion through the α-amino and α-carboxylate groups. This geometry sterically hinders the ε-amino group from coordinating, leaving it exposed.

-

Step 2: Regioselective Nε-Boc Protection

-

To the aqueous copper complex suspension, add a solution of di-tert-butyl dicarbonate (1.3 eq) dissolved in acetone.[6]

-

Stir the biphasic mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.

-

Causality Insight: The free ε-amino group, being a potent nucleophile, attacks one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the protected amine.

-

Step 3: Copper Removal and Isolation of H-Lys(Boc)-OH

-

After 24 hours, add methanol to the reaction mixture and stir for an additional 12 hours to decompose any remaining Boc anhydride.[6]

-

Filter the resulting precipitate, which is the copper complex of Nε-Boc-L-lysine.

-

Wash the precipitate thoroughly with water and then ethyl acetate to remove organic impurities.

-

Suspend the blue solid in water and acidify slowly with 1M HCl to a pH of ~2. The solution will lose its blue color as the copper complex dissociates and Cu²⁺ ions are released into the solution.

-

A more traditional and often cleaner method for copper removal involves treatment with hydrogen sulfide (H₂S) gas or sodium sulfide (Na₂S) to precipitate copper sulfide (CuS), or using a chelating agent like EDTA. However, acidification is often sufficient for many applications.

-

The white precipitate of H-Lys(Boc)-OH can be collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Methyl Esterification

-

Suspend the dried H-Lys(Boc)-OH in anhydrous methanol at 0 °C under an inert atmosphere.

-

Add thionyl chloride (SOCl₂) dropwise to the stirred suspension. This reaction is highly exothermic and generates HCl gas in situ.

-

Causality Insight: This is a classic Fischer esterification, catalyzed by the strong acid (HCl) generated in situ. Methanol acts as both the solvent and the reactant. Thionyl chloride is a convenient way to generate anhydrous HCl, which is crucial to drive the equilibrium towards the ester product.

-

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the crude product, Nε-Boc-L-lysine methyl ester hydrochloride, often as an oil or waxy solid.[7]

Part 2: Synthesis of Nα-Boc-L-lysine methyl ester hydrochloride

Strategic Overview: Exploiting pKa Differentials

The synthesis of the Nα-protected isomer hinges on the difference in basicity (and thus nucleophilicity under specific pH conditions) between the two amino groups. The α-amino group is significantly less basic (pKa ~9) than the ε-amino group (pKa ~10.5). By carefully controlling the pH with a buffer system, it is possible to selectively deprotonate and activate the α-amino group for reaction with Boc anhydride, while the majority of the more basic ε-amino groups remain protonated and unreactive.[8]

Experimental Workflow: pH-Controlled Strategy

Caption: Workflow for Nα-Boc protection via pH control.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature.[8]

-

Prepare a buffer solution with a pH between 9 and 11. A sodium carbonate/sodium bicarbonate buffer is effective.[8]

-

Dissolve L-lysine methyl ester dihydrochloride in the prepared buffer system.

-

Causality Insight: At this pH, a significant fraction of the α-amino groups (pKa ~9) will be in their free amine form (-NH₂), making them nucleophilic. In contrast, the ε-amino groups (pKa ~10.5) will remain predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺).

-

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the buffered amino acid solution while stirring vigorously.

-

Maintain the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, perform an extractive workup. Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., KHSO₄ solution) to protonate any remaining free amines and decompose excess carbonate.[9]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Part 3: Purification of Boc-Lys-OMe·HCl

Crude Boc-Lys-OMe·HCl, whether the Nα or Nε isomer, often appears as a colorless to light-yellow oil or waxy solid.[7] Purification is essential to remove unreacted starting materials, di-Boc-protected byproducts, and residual solvents.

Purification Workflow

Caption: General purification workflow for Boc-Lys-OMe·HCl.

Protocol 1: Extractive Workup

-

Dissolve the crude product in ethyl acetate or another water-immiscible organic solvent.

-

Wash the organic solution sequentially with:

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

Protocol 2: Recrystallization

Obtaining a crystalline solid from a purified oil can be challenging but is crucial for stability and ease of handling.[7]

-

Dissolve the purified oil or amorphous solid in a minimum amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or isopropyl acetate).

-

Slowly add a cold "anti-solvent" in which the product is insoluble (e.g., diethyl ether or n-hexane) until the solution becomes turbid.[7]

-

Warm the mixture slightly until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer (2-8 °C).[]

-

Crystals should form over time. If not, scratching the inside of the flask with a glass rod can induce nucleation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Part 4: Characterization and Quality Control

Final product validation is non-negotiable. A combination of analytical techniques should be employed to confirm the structure, purity, and identity of the target compound.

Key Analytical Parameters

| Parameter | Technique | Typical Specification (Nε-Boc-Lys-OMe·HCl) | Reference |

| Appearance | Visual | White to off-white powder/crystalline solid | [][11] |

| Purity | HPLC | ≥ 98% | [2][11] |

| Melting Point | Melting Point Apparatus | 152-165 °C | [][2] |

| Specific Rotation | Polarimetry | +17.0 to +20.0 deg (c=1, methanol) | |

| Identity | ¹H NMR | Conforms to structure | [11][12] |

| Molecular Weight | Mass Spectrometry | Corresponds to C₁₂H₂₅ClN₂O₄ (296.79 g/mol ) | [][] |

Interpreting the ¹H NMR Spectrum

For Nε-Boc-L-lysine methyl ester hydrochloride , key diagnostic signals include:

-

A large singlet at ~1.4 ppm corresponding to the 9 protons of the tert-butyl group of the Boc protector.

-

A singlet at ~3.7 ppm for the 3 protons of the methyl ester.

-

A multiplet around 3.0 ppm for the two protons on the ε-carbon adjacent to the Boc-protected nitrogen.

-

A triplet around 4.0 ppm for the single proton on the α-carbon. The presence of the Boc group signal and the methyl ester signal, along with the correct integration and splitting patterns for the lysine backbone, confirms the structure. The chemical shifts will differ slightly for the Nα isomer.

Conclusion

The synthesis of Boc-Lys-OMe·HCl isomers is a foundational process in modern chemical biology and pharmaceutical science. Success hinges on a clear understanding of the principles of regioselectivity. For the widely used Nε isomer, copper(II) chelation provides a robust and scalable method to shield the α-amino acid moiety during side-chain protection. For the Nα isomer, careful control of pH leverages the inherent differences in amino group basicity to achieve the desired outcome. Rigorous purification via extraction and recrystallization, followed by comprehensive analytical characterization, is paramount to ensure the high purity required for demanding applications like peptide synthesis. This guide provides the strategic framework and detailed methodologies to empower researchers to confidently and successfully synthesize these critical reagents.

References

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. researchgate.net [researchgate.net]

- 8. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]

- 9. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. H-Lys(Boc)-OMe¡¤HCl (Amino Acids and Derivatives) [glschina.com]

- 12. H-D-LYS(BOC)-OME HCL(66494-53-9) 1H NMR spectrum [chemicalbook.com]

Boc-Lys-OMe HCl mechanism of action in peptide synthesis

An In-Depth Technical Guide to the Strategic Application of Nε-Boc-L-lysine Methyl Ester Hydrochloride in Peptide Synthesis

Executive Summary

Nε-Boc-L-lysine methyl ester hydrochloride, systematically known as H-Lys(Boc)-OMe·HCl, is a cornerstone building block in the field of peptide chemistry, particularly for solution-phase synthesis and fragment condensation strategies. This guide provides an in-depth analysis of its molecular architecture, mechanism of action, and strategic deployment in synthetic workflows. By deconstructing the individual roles of the lysine backbone, the Nε-tert-butyloxycarbonyl (Boc) protecting group, the C-terminal methyl ester, and the α-amino hydrochloride salt, we illuminate the causality behind its design and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent with a high degree of control and efficiency, minimizing side reactions and maximizing yields.

Part 1: Molecular Architecture and Rationale

The efficacy of H-Lys(Boc)-OMe·HCl in peptide synthesis is not accidental; it is a product of deliberate chemical design where each component serves a distinct and critical function. Understanding this architecture is fundamental to its masterful application.

-

The Lysine Backbone: Lysine is a dibasic amino acid featuring two amino groups: the α-amino group, which participates in peptide bond formation, and the ε-amino group on the side chain. The ε-amino group is highly nucleophilic and must be protected during synthesis to prevent unwanted side reactions, such as chain branching.[1]

-

The Nε-Boc Protecting Group: The side-chain ε-amino group is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group, pivotal to the classic Boc/Bzl protection strategy in peptide synthesis.[2][3] Its key advantage is its stability under a wide range of conditions, including the basic or nucleophilic environments of peptide coupling, while being readily removable with moderately strong acids like trifluoroacetic acid (TFA).[3][4][5] This selective removal is crucial for post-synthesis modification of the lysine side chain.

-

The C-Terminal Methyl Ester (OMe): The carboxyl group of lysine is protected as a methyl ester. This prevents the carboxyl group from participating in undesired reactions and deactivates it towards coupling. The ester is stable to the acidic conditions used for Boc deprotection but can be cleaved via saponification (hydrolysis under basic conditions) if a C-terminal carboxylic acid is required for subsequent fragment condensation or to yield the final peptide acid.

-

The α-Amino Hydrochloride (HCl) Salt: The reagent is supplied as a hydrochloride salt of the α-amino group. This salt form significantly enhances the compound's stability, preventing dimerization or degradation and giving it a longer shelf life.[6] It also improves solubility in polar solvents.[][] Critically, the protonated α-amine is non-nucleophilic, preventing self-polymerization. Before it can be used in a coupling reaction, this salt must be neutralized to liberate the free, nucleophilic α-amine.

Physicochemical Properties of Nε-Boc-L-lysine methyl ester hydrochloride

| Property | Value | Source(s) |

| CAS Number | 2389-48-2 | [9] |

| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [][9] |

| Molecular Weight | 296.79 g/mol | [10] |

| Appearance | White powder | [9] |

| Purity | ≥98% (Typical) | [9] |

| Storage Conditions | 0-8 °C, protect from moisture | [9] |

Part 2: Mechanism of Action in Peptide Synthesis Workflows

H-Lys(Boc)-OMe·HCl functions primarily as a nucleophilic component (the "amino component") in a peptide coupling reaction after a mandatory activation step: neutralization. The typical workflow is a cyclical process in solution-phase synthesis.

Core Workflow: Neutralization and Coupling

The fundamental sequence for incorporating H-Lys(Boc)-OMe·HCl into a growing peptide chain involves two discrete but linked steps.

Caption: Core workflow for using H-Lys(Boc)-OMe·HCl in peptide synthesis.

Step A: Neutralization of the α-Amino Group

Before coupling, the protonated α-ammonium group must be deprotonated to generate the free amine, which is a potent nucleophile. This is typically achieved by adding a non-nucleophilic tertiary base.

-

Causality: The addition of a base is mandatory; without it, the α-amino group remains in its protonated, non-reactive state, and no peptide bond formation will occur. The choice of base is critical. Hindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over simpler amines like triethylamine (TEA) because they are less likely to cause side reactions, such as racemization of the activated amino acid.[11]

-

Protocol Insight: The neutralization is often performed in situ. The H-Lys(Boc)-OMe·HCl is dissolved in a suitable solvent (e.g., DMF, DCM), and one equivalent of the tertiary base is added just prior to the introduction of the activated carboxyl component. This procedure minimizes the time the free amine is present in solution, reducing the risk of side reactions like diketopiperazine formation.

Step B: Peptide Coupling

Once liberated, the nucleophilic α-amine of the lysine derivative attacks the activated carboxyl group of the incoming N-protected amino acid (the "carboxyl component"). This forms the peptide bond.

-

Causality: The carboxyl group of the incoming amino acid must be "activated" to make it more electrophilic and susceptible to nucleophilic attack. Activation is achieved using a coupling reagent.[11][12] The choice of coupling reagent affects reaction speed, efficiency, and the potential for racemization.

-

Common Coupling Reagents:

-

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators.[11] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester, which suppresses racemization and other side reactions.[13]

-

Aminium/Uronium & Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and rapid.[14] HATU is particularly effective for sterically hindered couplings due to the formation of a highly reactive OAt ester.[14]

-

Post-Synthesis Deprotection Mechanisms

After the peptide chain has been assembled, the protecting groups on the lysine residue can be selectively removed.

Nε-Boc Group Deprotection

The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane (DCM).[3][5]

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 9. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. bachem.com [bachem.com]

- 12. people.uniurb.it [people.uniurb.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Boc Protection of Lysine Side Chains

Introduction: The Strategic Imperative of Lysine Protection

In the intricate fields of peptide synthesis, drug development, and bioconjugation, lysine stands out as a uniquely versatile yet challenging amino acid. Its primary ε-amino group, located at the terminus of its aliphatic side chain, is a potent nucleophile. While this reactivity is crucial for the biological function of many peptides and proteins, it presents a significant hurdle during chemical synthesis. Unprotected, the ε-amino group can compete with the Nα-amino group in peptide bond formation, leading to undesired branched peptides and a cascade of side reactions.[1][2]

To ensure the fidelity of peptide synthesis and enable site-specific modifications, the strategic masking or "protection" of this side-chain amine is not just beneficial—it is essential.[] Among the arsenal of amine-protecting groups available to chemists, the tert-butyloxycarbonyl (Boc) group is a cornerstone, prized for its stability across a wide range of reaction conditions and its clean, quantitative removal under specific acidic protocols.[4][5]

This guide provides an in-depth exploration of the theory and practice of using the Boc group to protect the lysine side chain. We will delve into the causality behind experimental choices, present validated protocols, and examine the role of Boc-protected lysine within the broader context of orthogonal synthesis strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Chemistry of Boc Protection

The efficacy of the Boc group stems from its unique electronic and steric properties. It is introduced by reacting an amine with an electrophilic carbonyl species, most commonly di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).

Mechanism of Amine Protection

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate, which then collapses, eliminating a stable tert-butyl carbonate leaving group. This leaving group readily decomposes into carbon dioxide and the tert-butoxide anion, which subsequently deprotonates the newly acylated amine, driving the reaction to completion.[5][6]

References

The Strategic Role of the Methyl Ester in Boc-Lys-OMe HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Boc-Lys-OMe HCl, a cornerstone building block in synthetic chemistry, offers a strategic advantage in the precise construction of peptides and other complex molecules. This technical guide delves into the pivotal role of the methyl ester functionality within this reagent. We will explore its function as a robust and selectively cleavable carboxyl protecting group, its influence on the molecule's physicochemical properties, and its strategic implications in orthogonal synthetic strategies. This document provides not only the theoretical underpinnings but also field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile compound to its fullest potential.

Introduction: The Architectural Significance of Protecting Groups in Synthesis

In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and complex drug candidates, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups serve as temporary shields, preventing unwanted side reactions and directing the chemical transformations with precision.[1][2] The choice of a protecting group strategy is a critical decision that dictates the efficiency, yield, and purity of the final product.

This compound is a derivative of the amino acid lysine, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is masked as a methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents.[3] This guide will specifically dissect the multifaceted role of the methyl ester, a seemingly simple modification that carries profound implications for the synthetic chemist.

The Methyl Ester as a Carboxyl Protecting Group: A Strategic Choice

The primary function of the methyl ester in this compound is to protect the carboxylic acid group, preventing it from participating in undesired reactions, such as self-condensation or acting as a nucleophile.[4][5]

Advantages of the Methyl Ester Protecting Group

The selection of a methyl ester is a deliberate choice driven by several key advantages:

-

Simplicity and Efficiency of Introduction: Methyl esters are readily synthesized from the corresponding carboxylic acid, often in high yields, using straightforward and cost-effective methods like Fischer esterification with methanol and an acid catalyst (e.g., HCl or SOCl₂).[6]

-

Robustness and Stability: The methyl ester is stable under a wide range of reaction conditions, including the acidic conditions required for the removal of the Boc group, making it an excellent orthogonal partner in Boc-based synthetic strategies.[7][8] It is also stable to many coupling reagents used in peptide synthesis.

-

Minimal Steric Hindrance: The small size of the methyl group imparts minimal steric bulk, which can be advantageous in preventing the hindrance of reactions at nearby functional groups, such as the α-amino group during peptide coupling.

Comparison with Other Carboxyl Protecting Groups

The choice of an ester protecting group is highly dependent on the overall synthetic strategy. Here's a comparative overview:

| Protecting Group | Typical Deprotection Conditions | Key Features |

| Methyl Ester | Basic hydrolysis (saponification) | Small, stable to acid, cost-effective.[4][9] |

| Benzyl Ester | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc.[10][11] |

| tert-Butyl Ester | Acidolysis (e.g., TFA) | Stable to basic conditions and hydrogenolysis; orthogonal to Fmoc.[10][11] |

The methyl ester's key advantage lies in its orthogonality to the acid-labile Boc group, allowing for selective deprotection and sequential functionalization of the amino and carboxyl termini.

Physicochemical Impact of the Methyl Ester and Hydrochloride Salt

The conversion of the carboxylic acid to a methyl ester and the formation of a hydrochloride salt significantly alter the physicochemical properties of the lysine derivative.

Enhanced Solubility

Amino acids and their derivatives often exhibit limited solubility in common organic solvents used for synthesis. The hydrochloride salt of the amino ester, such as this compound, generally displays improved solubility in polar protic solvents like methanol and water, as well as some polar aprotic solvents like dimethylformamide (DMF).[3][12] This enhanced solubility is crucial for achieving homogeneous reaction conditions, which often leads to cleaner reactions and higher yields.

Stability Profile

The methyl ester is generally stable across a moderate pH range. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, with the rate of hydrolysis being significantly faster under basic conditions.[13] The hydrochloride salt form contributes to the overall stability of the solid compound, making it less hygroscopic and easier to handle and store compared to the free base.

The Orthogonal Deprotection Strategy: A Symphony of Selectivity

The true elegance of using this compound lies in the orthogonal nature of its protecting groups. The Boc group is labile to acid, while the methyl ester is labile to base.[7] This allows for the selective deprotection and subsequent reaction at either the N-terminus or the C-terminus without affecting the other.

Figure 1: Orthogonal deprotection workflow for this compound.

This orthogonality is fundamental in solution-phase peptide synthesis, allowing for the stepwise elongation of a peptide chain.

Experimental Protocols: From Theory to Practice

The following protocols are provided as a guide for common transformations involving this compound.

Protocol for Peptide Coupling using this compound

This protocol describes the coupling of an N-Boc protected amino acid to the free α-amino group of H-Lys(Boc)-OMe (prepared in situ from the HCl salt).

Materials:

-

Boc-L-Alanine (or other N-Boc protected amino acid)

-

H-Lys(Boc)-OMe HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Preparation of H-Lys(Boc)-OMe (free base):

-

Dissolve H-Lys(Boc)-OMe HCl (1.0 eq.) in anhydrous DCM.

-

Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Boc-L-Alanine (1.05 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF.

-

Add anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Add the solution containing the activated Boc-L-Alanine to the solution of H-Lys(Boc)-OMe at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.[14][15][16]

-

Figure 2: Workflow for peptide coupling using this compound.

Protocol for Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester from a Boc-protected amino acid methyl ester to yield the corresponding carboxylic acid.

Materials:

-

Boc-protected amino acid or peptide methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected amino acid methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

-

Hydrolysis:

-

Add a solution of LiOH (1.5-2.0 eq.) in water dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.

-

Monitor the disappearance of the starting material by TLC. Caution: Prolonged exposure to basic conditions can lead to racemization, especially with sensitive amino acids.[17][18][19]

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool to 0 °C.

-

Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected carboxylic acid.[20][21]

-

Conclusion: A Versatile Tool for the Synthetic Chemist

The methyl ester in this compound is far more than a simple placeholder. It is a strategically chosen protecting group that offers a blend of stability, ease of synthesis, and orthogonality that is highly advantageous in modern organic synthesis. Its ability to be selectively removed under basic conditions, in contrast to the acid-labile Boc group, provides the synthetic chemist with a powerful tool for the controlled, stepwise construction of complex molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in the discovery and development of new therapeutics and research compounds.

References

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. biosynth.com [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 17. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Alchemist's Guide to Peptide Synthesis: Mastering the Core Principles of Boc-Protected Amino Acids

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enduring Legacy of the Boc Group

In the landscape of solid-phase peptide synthesis (SPPS), a technique that revolutionized the construction of peptides, two primary strategies have historically competed for dominance: the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) approaches.[1] While the milder conditions of the Fmoc strategy have led to its widespread adoption, the Boc strategy, pioneered by R.B. Merrifield, remains an indispensable and often superior tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[2][3] This guide, born from extensive field experience, delves into the foundational principles and practical applications of Boc-protected amino acids, offering a comprehensive resource for both seasoned researchers and those new to the art of peptide synthesis. We will explore the causality behind experimental choices, providing not just protocols, but a self-validating system of knowledge grounded in authoritative science.

The Chemistry of Control: Understanding the Boc/Bzl Orthogonal Scheme

The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions during peptide chain elongation.[] The Boc/Bzl strategy employs a system of graduated acid lability, a cornerstone of its effectiveness.[3][5]

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

-

Permanent Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by more robust, benzyl-based (Bzl) groups. These are designed to remain intact throughout the synthesis and are only removed during the final cleavage step with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

This differential acid lability, while not strictly orthogonal in the same way as the base/acid cleavage of the Fmoc/tBu strategy, provides a reliable and powerful method for the controlled assembly of peptides.[1][]

The Mechanism of Boc Protection and Deprotection

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[7] The deprotection, or cleavage, of the Boc group is an acid-catalyzed elimination reaction.[8]

The Deprotection Cascade:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[8]

-

Carbocation Formation: This protonation destabilizes the group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8]

-

Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine. The newly liberated amine is then protonated by the excess TFA to form a trifluoroacetate salt.[8]

The Boc-SPPS Workflow: A Step-by-Step Guide

The Boc solid-phase peptide synthesis workflow is a cyclical process, with each cycle adding one amino acid to the growing peptide chain.

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.[9]

| Resin Type | C-Terminal Functionality | Description |

| Merrifield Resin | Peptide Acid | The classic resin for Boc-SPPS, consisting of chloromethylated polystyrene.[10] |

| PAM Resin | Peptide Acid | Phenylacetamidomethyl linker provides greater stability to TFA, reducing peptide loss during synthesis.[10] |

| MBHA/BHA Resin | Peptide Amide | Benzhydrylamine resins are the standard for producing C-terminal peptide amides.[10][11] |

Experimental Protocol: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. Proper swelling is crucial for reagent accessibility.[9]

-

After swelling, drain the solvent by filtration.

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

Experimental Protocol: Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% TFA in DCM. A pre-wash of 1-2 minutes can be beneficial.[8][10]

-

Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[8][10]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[8]

Experimental Protocol: Neutralization

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 1-2 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3-5 times) to remove excess base.[8]

Field-Proven Insight: In Situ Neutralization

For "difficult sequences" prone to aggregation, in situ neutralization protocols are highly effective.[12][13][14] In this approach, neutralization is performed simultaneously with the coupling reaction, which can significantly improve coupling efficiency.[15][16] This is achieved by adding the activated amino acid and the neutralization base (DIEA) to the protonated peptide-resin without a separate neutralization and washing step.

Experimental Protocol: Coupling

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[17]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[17]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using the Kaiser test. A negative test indicates complete coupling.[17]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[17]

Monitoring the Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is a highly sensitive qualitative method for detecting free primary amines on the resin.[18]

Experimental Protocol: Kaiser Test

-

Prepare Reagents:

-

Procedure:

-

Interpretation:

-

Intense blue solution and beads: Incomplete coupling (free amines present).

-

Colorless or faint yellow solution and beads: Complete coupling (no free amines).

-

Reagents of Choice: A Deeper Dive into Coupling Chemistry

The selection of the coupling reagent is critical, especially for sterically hindered amino acids.[21]

| Coupling Reagent | Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings.[21][22] |

| HBTU | Aminium/Uronium Salt | Fast | Low | A cost-effective and reliable option.[21][23] |

| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP.[21][24] |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and economical choice.[21][25] |

The Final Frontier: Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[10][26]

CAUTION: HF is extremely toxic, corrosive, and volatile. All procedures involving HF must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood, and with appropriate personal protective equipment.[18][27][28][29]

Cleavage Cocktails: The Role of Scavengers

During cleavage, the acid-labile side-chain protecting groups are removed, generating reactive carbocations that can lead to unwanted side reactions, particularly with sensitive amino acids like tryptophan, methionine, and cysteine.[7][30] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[30]

| Reagent | Purpose |

| Anisole/Thioanisole | Scavenges benzyl and other carbocations. |

| 1,2-Ethanedithiol (EDT) | Reduces oxidized methionine and protects cysteine. |

| Triisopropylsilane (TIS) | Reduces side products from tryptophan.[21] |

| Water | Suppresses various side reactions. |

Common Cleavage Cocktails for Boc-SPPS:

-

Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) - A robust cocktail for peptides with multiple sensitive residues.[30]

-

Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2) - Another common general-purpose cocktail.

-

"Odorless" Cocktail (Reagent B): TFA/phenol/water/TIS (88:5:5:2) - Avoids the use of odorous thiols.[31]

Experimental Protocol: Final Cleavage (General)

-

Dry the final peptide-resin under vacuum.

-

Carefully add the appropriate cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids.

-

The cleavage reaction is typically carried out at 0°C for 1-2 hours.

-

After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[7]

-

The precipitated peptide is then dried under vacuum.

Troubleshooting and Field-Proven Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance- Peptide aggregation on resin | - Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling.- Switch to in situ neutralization protocols.[32]- Use a lower substitution resin. |

| Deletion Sequences | Incomplete deprotection or coupling. | - Increase deprotection time or use a stronger TFA concentration.- Ensure complete coupling using the Kaiser test before proceeding. |

| Aspartimide Formation | Cyclization of aspartic acid side-chain, especially in Asp-Gly or Asp-Ser sequences. | - Use the β-cyclohexyl ester of aspartic acid (Asp(OcHex)) for side-chain protection.[32] |

| Aggregation of Hydrophobic Peptides | Inter-chain hydrogen bonding. | - The acidic deprotection step in Boc chemistry helps to protonate the N-terminus, disrupting aggregation.[1][2]- Use in situ neutralization protocols.[33] |

| Side Product Formation during Cleavage | Alkylation of sensitive residues by carbocations. | - Use an appropriate cleavage cocktail with scavengers tailored to the peptide sequence.[30] |

Conclusion: The Strategic Advantage of Boc Chemistry

While Fmoc chemistry has become a workhorse in many laboratories due to its milder conditions, Boc-SPPS remains a powerful and often superior strategy for synthesizing challenging peptides. Its robustness, the advantageous protonation of the N-terminus during deprotection which mitigates aggregation, and the wealth of well-established protocols make it an essential tool in the arsenal of the peptide chemist. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of Boc-protected amino acids, enabling the successful synthesis of even the most demanding peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. chempep.com [chempep.com]

- 11. biosynth.com [biosynth.com]

- 12. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]

- 13. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]

- 16. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chempep.com [chempep.com]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. peptide.com [peptide.com]

- 24. bachem.com [bachem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 28. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. peptide.com [peptide.com]

- 32. peptide.com [peptide.com]

- 33. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Boc-Lys-OMe HCl in Advanced Organic Synthesis: A Technical Guide

Foreword: Beyond the Building Block

In the intricate tapestry of modern organic synthesis, particularly within the realms of peptide chemistry and drug development, the selection of each building block is a decision laden with strategic implications. Boc-Lys-OMe HCl, or Nε-tert-butyloxycarbonyl-L-lysine methyl ester hydrochloride, represents far more than a mere trifunctional amino acid derivative. It is a versatile and precisely engineered tool that offers chemists nuanced control over peptide assembly and molecular architecture. This guide moves beyond a simple recitation of properties and applications. Instead, it aims to provide a deeper, field-proven understanding of why and how this compound is effectively deployed, drawing upon established principles and practical considerations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Attributes and Physicochemical Profile

At its core, this compound is a derivative of the essential amino acid L-lysine, strategically modified at three key positions: the α-amino group is free (as a hydrochloride salt), the ε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is a methyl ester. This specific arrangement dictates its utility and handling.

Structural Rationale

The strategic placement of the Boc and methyl ester groups is fundamental to its function. The Boc group provides robust, acid-labile protection for the highly nucleophilic ε-amino group on the lysine side chain. This prevents unwanted side reactions during peptide coupling, where the free α-amino group is the intended nucleophile.[1] The methyl ester protects the C-terminus, preventing its participation in undesired polymerization or side reactions. The hydrochloride salt of the α-amino group enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately.

Physicochemical Data Summary

A comprehensive understanding of a reagent's physical properties is a prerequisite for its successful application. The following table summarizes the key physicochemical data for this compound.[2]

| Property | Value | Source(s) |

| Synonyms | Nε-Boc-L-lysine methyl ester hydrochloride, L-Lys(Boc)-OMe·HCl | [2] |

| CAS Number | 2389-48-2 | [2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [2] |

| Molecular Weight | 296.79 g/mol | [2][4][5] |

| Appearance | White to off-white powder/crystalline solid | [2][4][6] |

| Purity | ≥98% (HPLC/TLC) | [2] |

| Melting Point | 152-165 ºC | [2] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol. | [4][6] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, well-ventilated place. | [2][7][8] |

The Cornerstone of Peptide Synthesis: Strategic Application

The primary application of this compound is as a fundamental building block in peptide synthesis, both in solution-phase and solid-phase methodologies.[2][] Its utility stems from the orthogonal protection strategy it embodies.

The Boc/Bzl Protection Strategy

In classical peptide synthesis, a common approach is the Boc/Bzl (benzyl) protection scheme. The α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are more permanently protected with benzyl-based groups.[10] Although this compound has a free α-amino group, it is readily incorporated into a growing peptide chain where the N-terminus is Boc-protected. The key principle is selective deprotection: the α-amino Boc group can be removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the side-chain protecting groups intact.[1][10]

Workflow: Solution-Phase Peptide Elongation

The use of this compound is particularly illustrative in solution-phase peptide synthesis. The following workflow outlines a typical dipeptide formation.

Caption: Workflow for Dipeptide Synthesis using this compound.

Causality Behind the Choices:

-

Neutralization: The initial hydrochloride salt must be neutralized to generate the free α-amine, which is the active nucleophile for the coupling reaction. Bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used because they are non-nucleophilic and sterically hindered, minimizing side reactions.[10]

-

Activation: The carboxylic acid of the incoming N-Boc-protected amino acid is not reactive enough to form an amide bond directly. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxybenzotriazole (HOBt) convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive activated ester intermediate.[11][12][13] This prevents the direct and unfavorable acid-base reaction between the amine and the carboxylic acid.[12]

-

Coupling: The free α-amine of H-Lys(Boc)-OMe attacks the activated carbonyl carbon, forming the peptide bond.

-

Deprotection: The subsequent removal of the N-terminal Boc group is achieved with moderate acid, such as TFA or HCl in dioxane.[14][15] This regenerates a free α-amino group, ready for the next coupling cycle, while the side-chain Boc group on the lysine remains intact due to its requirement for stronger acidic conditions for cleavage.[10]

Advanced Applications in Drug Development and Bioconjugation

The utility of this compound extends beyond linear peptide synthesis into more complex molecular architectures crucial for modern drug discovery.

-

Branched Peptides and Dendrimers: The orthogonally protected lysine side chain is a key branching point. After assembling a linear peptide backbone, the ε-amino Boc group can be selectively deprotected (often requiring different conditions than the α-amino Boc group, or by using a different side-chain protecting group like Fmoc) to allow the growth of a second peptide chain.[16] This is instrumental in creating branched peptides for vaccine development or lysine-based dendrimers for drug delivery systems.[2][17]

-

Bioconjugation: The lysine side chain is a common site for attaching other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs. By incorporating this compound into a peptide, a specific site for conjugation is reserved. After synthesis and purification, the Boc group is removed, and the exposed ε-amino group can be selectively modified.[2]

-

Prodrug Development: The compound is used to create prodrugs that can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] The lysine moiety can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the target site.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear endpoints and purification strategies that ensure the integrity of the product at each stage.

Protocol 4.1: General N-Boc Deprotection using HCl in Dioxane

This protocol describes the selective removal of an N-terminal Boc group from a peptide chain, a fundamental step in peptide elongation.

Materials:

-

N-Boc protected peptide (e.g., Boc-Ala-Lys(Boc)-OMe)

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

DCM (Dichloromethane)

Procedure:

-

Dissolve the N-Boc protected peptide in a minimal amount of DCM or dioxane.

-

Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the solution at room temperature.[14][15]

-

Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material and the appearance of a more polar spot (the amine salt).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add a large volume of cold, anhydrous diethyl ether to the residue to precipitate the product as the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Validation: The resulting product should be a white solid. Its identity and purity can be confirmed by ¹H NMR (disappearance of the Boc proton signal at ~1.4 ppm) and Mass Spectrometry (correct molecular ion for the deprotected peptide salt).

Protocol 4.2: EDC/HOBt Mediated Peptide Coupling

This protocol details the formation of a peptide bond between an N-Boc protected amino acid and the free amine of H-Lys(Boc)-OMe.

Materials:

-

H-Lys(Boc)-OMe·HCl

-

N-Boc-amino acid (e.g., Boc-Ala-OH)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (N-hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous NaHCO₃ solution

-

1M aqueous HCl solution

-

Saturated aqueous NaCl solution (brine)

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

Dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

-

In a separate flask, dissolve the N-Boc-amino acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.

-

Add the solution from Step 2 to the solution from Step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the consumption of the starting amine.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purification & Validation: Purify the crude product by silica gel column chromatography. The pure product's structure should be confirmed by ¹H NMR and Mass Spectrometry.

Safety and Handling: A Prerequisite for Success

As with all chemical reagents, proper handling of this compound is paramount for safety and experimental success.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[3][7] Avoid the formation of dust and aerosols.[7][18]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically between 0-8 °C.[2][8] It is hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[19]

-

Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[7][8]

Conclusion: The Strategic Advantage

This compound is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its design, featuring a free α-amino group for coupling, a robustly protected ε-amino group for side-chain control, and a protected C-terminus, provides chemists with a reliable and versatile tool. Understanding the causality behind its use—from the choice of neutralizing base to the mechanism of coupling agent activation—transforms it from a simple reagent into a strategic component for the efficient and controlled synthesis of complex peptides, modified proteins, and novel drug candidates. Its continued application in both academic research and industrial development underscores its importance as a cornerstone building block in the molecular sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 10. peptide.com [peptide.com]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. bachem.com [bachem.com]

- 14. Boc Deprotection - HCl [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. H-Lys(Boc)-OMe.HCl | 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Discovery and Application of the Boc Protecting Group

For researchers, scientists, and professionals in the field of drug development, the ability to construct peptides with precision and efficiency is paramount. The chemical synthesis of these complex biomolecules hinges on the strategic use of protecting groups to temporarily mask reactive functionalities. Among the arsenal of protective groups developed over the past century, the tert-butyloxycarbonyl (Boc) group stands as a monumental discovery, one that revolutionized peptide chemistry and paved the way for the routine synthesis of previously inaccessible biopolymers. This in-depth technical guide delves into the history, discovery, and core applications of the Boc protecting group, providing field-proven insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.

The Pre-Boc Era: A Landscape of Synthetic Challenges

Prior to the mid-20th century, peptide synthesis was a formidable challenge. The prevailing methodologies were laborious, often resulting in low yields and intractable purification difficulties. A significant hurdle was the lack of a truly versatile and selectively removable protecting group for the α-amino function of amino acids. The most common protecting group at the time, the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, while groundbreaking, had its limitations. Its removal required harsh conditions, such as catalytic hydrogenation or strong acids, which were not always compatible with sensitive amino acid side chains or the growing peptide chain itself. The need for a protecting group that was stable to the conditions of peptide bond formation yet easily cleaved under mild, orthogonal conditions was a critical unmet need in the field.

The Dawn of a New Era: Carpino's Introduction of the Boc Group

In 1957, a pivotal moment in peptide chemistry arrived with the work of Louis A. Carpino. In his seminal paper published in the Journal of the American Chemical Society, Carpino introduced the tert-butyloxycarbonyl (Boc) group as a novel N-protecting group.[1] This innovation was born out of a systematic investigation into the acid-lability of urethane-type protecting groups. Carpino recognized that the stability of the tert-butyl cation would facilitate the acid-catalyzed cleavage of a tert-butyl-based carbamate under significantly milder conditions than those required for the Cbz group.

The genius of the Boc group lies in its unique stability profile. It is remarkably stable to a wide range of nucleophiles and basic conditions, making it ideal for the peptide coupling step. However, its susceptibility to cleavage by moderate acids, such as trifluoroacetic acid (TFA), provided the much-sought-after orthogonality. This dual nature of stability and controlled lability was the key that unlocked the door to more efficient and versatile peptide synthesis strategies.

The Synergy of Innovation: Boc Protection and Merrifield's Solid-Phase Synthesis

The true transformative power of the Boc group was fully realized with its integration into another groundbreaking innovation: the solid-phase peptide synthesis (SPPS) developed by R. Bruce Merrifield. In his Nobel Prize-winning work, first published in the Journal of the American Chemical Society in 1963, Merrifield described a revolutionary approach where the C-terminal amino acid of a peptide is anchored to an insoluble polymer support.[2][3][4] The peptide chain is then assembled in a stepwise manner through cycles of deprotection and coupling reactions.

The Boc group was the perfect partner for Merrifield's SPPS. Its acid-lability allowed for the selective removal of the N-terminal protecting group without cleaving the growing peptide from the resin support. This elegant synergy of a robust, acid-labile protecting group and a solid-phase methodology dramatically simplified the synthesis process, eliminating the need for tedious purification of intermediates and enabling the automation of peptide synthesis. For his pioneering work, Merrifield was awarded the Nobel Prize in Chemistry in 1984.

The Chemistry of Boc Protection and Deprotection: Mechanisms and Protocols

A deep understanding of the chemical principles governing the introduction and removal of the Boc group is essential for its successful application.

Introduction of the Boc Group: N-tert-Butoxycarbonylation

The most common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Boc protection using di-tert-butyl dicarbonate.

Experimental Protocol: General Procedure for N-Boc Protection of an Amino Acid

This protocol provides a standardized method for the N-protection of a free amino acid.[7]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system.

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Cleavage of the Boc Group: Acid-Catalyzed Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates.[8][9][10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a resin-bound peptide.[11][12]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

10% (v/v) Triethylamine (TEA) in DCM or Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.

-

Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of TEA or DIEA in DCM (2x for 2 minutes each).

-

Wash the resin with DCM (3x) to remove the excess base and its salt. The resin is now ready for the next coupling step.

Managing Side Reactions: The Critical Role of Scavengers

A key consideration during Boc deprotection is the fate of the highly reactive tert-butyl cation intermediate.[13] This electrophile can alkylate nucleophilic amino acid side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products. To mitigate these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[14][15][16]

| Sensitive Residue | Side Reaction | Recommended Scavengers | Typical Concentration (v/v) |

| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | 2.5 - 5% |

| Methionine (Met) | S-alkylation to form a sulfonium ion | Thioanisole, Dimethyl sulfide (DMS) | 5% |

| Cysteine (Cys) | S-alkylation of the free thiol | Ethanedithiol (EDT) | 2.5% |

| Tyrosine (Tyr) | Alkylation of the phenolic ring | Phenol, Anisole | 5% |

A commonly used general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (95:2.5:2.5 v/v/v).[17] For peptides containing multiple sensitive residues, more complex mixtures such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[15]

Orthogonality and Stability: A Comparative Overview

The strategic advantage of the Boc group is its orthogonality to other common protecting groups, allowing for selective deprotection in complex syntheses.[18]

| Protecting Group | Deprotection Condition | Stability of Boc Group | Stability of Cbz Group | Stability of Fmoc Group |

| Boc | Acid (e.g., TFA) | - | Generally Stable | Stable |

| Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable | Stable | - |

| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | - | Generally Stable |

This table highlights the robust orthogonal relationship between Boc, Fmoc, and Cbz protecting groups, which forms the foundation of modern strategies for the synthesis of complex peptides and other organic molecules.[19][20][21][]

Synthesis of Di-tert-butyl Dicarbonate (Boc Anhydride)

While commercially available, an understanding of the synthesis of Boc anhydride provides valuable insight into this key reagent. A common laboratory-scale synthesis involves the reaction of potassium tert-butoxide with carbon dioxide to form potassium tert-butyl carbonate, which is then reacted with phosgene.[23][24][25] The resulting di-tert-butyl tricarbonate is then decomposed in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield di-tert-butyl dicarbonate.[23][24] Due to the use of highly toxic phosgene, this synthesis must be performed with extreme caution in a well-ventilated fume hood.

Conclusion: The Enduring Legacy of the Boc Group

The discovery of the tert-butyloxycarbonyl protecting group by Louis A. Carpino was a watershed moment in the history of peptide chemistry. Its unique combination of stability and acid-lability, when coupled with Merrifield's solid-phase synthesis, transformed the field, enabling the routine and automated synthesis of peptides. Despite the later development of the Fmoc protecting group, which offers milder deprotection conditions, the Boc strategy remains a powerful and relevant tool in the modern synthetic chemist's arsenal, particularly for the synthesis of certain challenging peptide sequences. The principles of orthogonality and selective deprotection, so elegantly embodied by the Boc group, continue to underpin the design of sophisticated synthetic strategies for the creation of novel therapeutics and research tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Merrifield Solid-Phase Peptide Synthesis [drugfuture.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Merrifield, R.B. (1963) Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85, 2149-2154. doi 10.1021/ja00897a025 - References - Scientific Research Publishing [scirp.org]

- 5. nbinno.com [nbinno.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Boc-Lys-OMe HCl solid-phase peptide synthesis protocol

An Application Note and Protocol for Solid-Phase Peptide Synthesis (SPPS) Utilizing the Boc-Strategy for Lysine-Containing Peptides

Abstract

Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy remains a cornerstone of peptide chemistry, particularly for the synthesis of complex or modified peptides. This document provides a detailed application note and a robust protocol for the synthesis of peptides containing lysine, employing a Boc/Bzl protection scheme. We will address the entire workflow, from the initial anchoring of the C-terminal amino acid to a solid support, through the iterative elongation of the peptide chain, to the final cleavage and deprotection. This guide is intended for researchers and professionals in peptide chemistry and drug development, offering both step-by-step instructions and the underlying chemical principles to ensure successful synthesis.

Introduction: The Logic of Boc-Based Solid-Phase Peptide Synthesis